di-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate

Chemical purity Building block procurement Analytical chemistry

Researchers often face metal impurity remediation when constructing pyrazole-hydrazine scaffolds via catalysis. This compound provides a direct, atom-economical solution with the 1-methyl-1H-pyrazol-4-yl motif pre-installed. • Eliminates transition-metal coupling steps, ensuring compliance with ICH Q3D elemental impurity limits. • 98% purity minimizes confounding impurities in biological screening for kinase inhibitor libraries. • Converts directly to pyrazole-4-carboxylic esters for agrochemical synthesis after Boc removal.

Molecular Formula C14H24N4O4
Molecular Weight 312.36 g/mol
CAS No. 477844-84-1
Cat. No. B3042036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate
CAS477844-84-1
Molecular FormulaC14H24N4O4
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN(C1=CN(N=C1)C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H24N4O4/c1-13(2,3)21-11(19)16-18(10-8-15-17(7)9-10)12(20)22-14(4,5)6/h8-9H,1-7H3,(H,16,19)
InChIKeyRCDZJPGLQNWZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Baseline


Di-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate (CAS 477844-84-1) is a di‑Boc‑protected, N‑pyrazole‑substituted hydrazine building block with molecular formula C₁₄H₂₄N₄O₄ and a molecular weight of 312.36 g/mol . The compound integrates a 1‑methyl‑1H‑pyrazol‑4‑yl motif with a masked hydrazine‑1,2‑dicarboxylate framework, positioning it as a specialized intermediate for the construction of pyrazole‑containing small molecules in medicinal and agricultural chemistry [1]. Unlike generic hydrazine building blocks, this structure pre‑installs the pyrazole ring, reducing downstream synthetic steps.

Pre-installed pyrazole ring enables direct entry into pyrazole chemical space
Di-Boc protection allows orthogonal deprotection for selective functionalization
Certified purity level supports reproducible synthesis input

Why Generic Hydrazine-1,2-dicarboxylates Cannot Substitute


Unsubstituted di‑tert‑butyl hydrazine‑1,2‑dicarboxylate (DBHD) and oxidized variants such as di‑tert‑butyl azodicarboxylate (DBAD) are generic amination reagents that lack the pyrazole ring [1]. Substituting them for the title compound would require additional synthetic steps to introduce the pyrazole moiety – typically involving a separate coupling or cyclization sequence that adds cost, time, and purification burden. In pharmaceutical intermediate synthesis, residual metal catalysts or by‑products from such extra steps can affect downstream API purity [2]. The pre‑assembled 1‑methyl‑1H‑pyrazol‑4‑yl group in CAS 477844-84-1 eliminates these risks, providing a direct, atom‑economical entry into pyrazole‑focused chemical space.

Missing pyrazole ring
Unsubstituted DBHD or DBAD lack the pre-assembled pyrazole, requiring additional coupling/cyclization steps that add cost and purification burden.
Metal catalyst residues
Additional steps may involve Pd catalysts or other metals, introducing impurities that can conflict with ICH Q3D limits for API intermediates.
Reactivity profile mismatch
Oxidized variants like DBAD undergo different reaction pathways (e.g., radical addition vs electrophilic amination) and cannot be used interchangeably.

Quantitative Differentiation Evidence


Purity Advantage Over Unsubstituted DBHD

Commercially available di‑tert‑butyl 1‑(1‑methyl‑1H‑pyrazol‑4‑yl)hydrazine‑1,2‑dicarboxylate is supplied at a certified purity of 98% . In contrast, the common unsubstituted analog di‑tert‑butyl hydrazine‑1,2‑dicarboxylate (DBHD) is typically offered at 95% purity . The 3‑percentage‑point purity advantage reduces the burden of unknown impurities in reaction feeds, which is critical for medicinal chemistry libraries and scale‑up processes where even minor impurities can generate false structure‑activity signals.

Purity comparison
Data to verify
Certified 98% vs DBHD 95%
Supports consistent synthesis; purity specification to verify
No independent source; vendor data only
Chemical purity Building block procurement Analytical chemistry

Synthetic Step Reduction via Direct Pyrazole Installation

Synthesis of the target compound proceeds via direct coupling of 4‑iodo‑1‑methyl‑1H‑pyrazole with di‑tert‑butyl (Z)‑diazene‑1,2‑dicarboxylate, requiring only lithiation and quenching steps . Achieving the same structural output from unsubstituted DBHD would require a separate N‑arylation of the hydrazine with an activated pyrazole species, typically a Pd‑catalyzed C–N coupling or a multi‑step protection/deprotection sequence. The direct route saves at minimum one synthetic step and avoids transition‑metal residues that are tightly regulated in pharmaceutical intermediates (<10 ppm Pd per ICH Q3D) [1].

Step reduction
Class-level
Direct route: 1 step vs ≥2 for DBHD
May reduce process cost; route-specific context
Avoids transition-metal catalysis
Synthetic efficiency Medicinal chemistry Process chemistry

Lipophilicity Advantage for Drug-Like Properties

The target compound (MW = 312.36, calculated ClogP ≈ 2.8) occupies a higher lipophilicity space than the parent DBHD (MW = 232.28, ClogP ≈ 1.8) [1]. The ≈1.0 log unit increase in ClogP places the compound closer to the optimal CNS drug space (LogP 2–4) and enhances passive membrane permeability predictions compared to the more polar, unsubstituted analog [2]. For fragment‑based or HTS library design, this shift can improve hit rates for intracellular targets.

Lipophilicity shift
Class-level
Calc. ClogP ≈2.8 vs DBHD ≈1.8 (+1.0)
Predicted permeability gain; requires experimental validation
Computational estimate
Drug-likeness Permeability LogP

Structural Confirmation by Single-Crystal X-Ray Diffraction

The related N‑Boc‑protected hydrazine class synthesized via the radical addition of azocarboxylic tert‑butyl esters has been unambiguously characterized by single‑crystal X‑ray analysis, confirming the connectivity and stereoelectronic properties of the hydrazine‑1,2‑dicarboxylate core [1]. This structural validation provides a level of regio‑ and stereochemical certainty that is not routinely available for in‑house prepared analogs, supporting the use of the authentic commercial product in patent filings and regulatory submissions.

Structural proof
Method context
Single-crystal X-ray confirmed core structure
Supports structural assignment & IP confidence
Class representative; target not directly analyzed
Structural characterization Crystallography Quality control

Optimal Procurement and Application Scenarios


Kinase Inhibitor Library Synthesis

The pre‑installed 1‑methyl‑1H‑pyrazol‑4‑yl group directly maps onto the hinge‑binding motif of many kinase inhibitors. Using CAS 477844-84-1, a library of N‑substituted pyrazoles can be generated by selective Boc deprotection and subsequent functionalization, avoiding multistep pyrazole construction from simpler hydrazines [1]. The 98% purity ensures that initial biological screening data are not confounded by synthetic impurities.

Agrochemical Pyrazole Carboxylic Acid Intermediates

Pyrazole‑4‑carboxylic acids are key intermediates in several commercial fungicides and herbicides. The target compound serves as a masked form of 1‑methyl‑1H‑pyrazol‑4‑ylhydrazine, enabling direct conversion to pyrazole‑4‑carboxylic esters after Boc removal and cyclization with β‑keto esters, as described in patent literature for high‑yield pyrazole synthesis [2].

Fragment-Based Drug Discovery Libraries

With a molecular weight of 312.36 Da and a calculated ClogP of ≈2.8, the compound sits inside the Rule‑of‑Three guidelines for fragment libraries (MW < 300 Da, ClogP ≤ 3). Its balanced lipophilicity and the pyrazole nitrogen atoms offer multiple hydrogen‑bonding vectors, making it a suitable fragment for screening against protein targets that recognize heterocyclic motifs [3].

Process Development and Scale-Up of Pyrazole APIs

The direct coupling route to the target compound (4‑iodo‑1‑methyl‑1H‑pyrazole + di‑tert‑butyl diazene‑1,2‑dicarboxylate) is amenable to scale‑up, as it avoids transition‑metal catalysis and therefore eliminates metal‑residue remediation steps. This feature is particularly valuable for API intermediates where compliance with ICH Q3D elemental impurity limits is mandatory [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-installed pyrazole hinge-binder motif
Selective Boc deprotection and functionalization
Agrochemical intermediate synthesis
Masked 1-methyl-1H-pyrazol-4-ylhydrazine
Conversion to pyrazole-4-carboxylic esters
Fragment-based library design
Calculated drug-like properties (MW, ClogP, H-bond donors)
Binding to protein targets recognizing heterocyclic motifs
API process scale-up
Metal-free direct coupling route
ICH Q3D elemental impurity compliance
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